N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with a fluorinated aldehyde to form the benzothiazole core. This intermediate is then reacted with piperidine derivatives under controlled conditions to introduce the piperidine ring. Finally, the pyridine ring is incorporated through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
6-fluorobenzo[d]thiazole amides: These compounds share the benzothiazole core and exhibit similar antimicrobial activities.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds also feature a piperidine ring and have been studied for their antibacterial properties.
Uniqueness
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H19FN4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H19FN4S/c1-22(17-4-2-3-9-20-17)14-7-10-23(11-8-14)18-21-15-6-5-13(19)12-16(15)24-18/h2-6,9,12,14H,7-8,10-11H2,1H3 |
InChI Key |
QCYPEHRROIQKJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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